Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)
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Overview
Description
Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II) is a ruthenium-based compound known for its catalytic properties. It is often used in various chemical reactions due to its stability and efficiency. The compound is characterized by its complex structure, which includes dichloro, imidazolidinylidene, and benzylidene groups, making it a versatile catalyst in organic synthesis.
Preparation Methods
The synthesis of Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II) involves several steps. The process typically starts with the preparation of the imidazolidinylidene ligand, followed by its reaction with a ruthenium precursor. The reaction conditions often include the use of solvents like dichloromethane and specific temperature controls to ensure the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by the presence of oxidizing agents.
Reduction: The compound can also be reduced under specific conditions, leading to the formation of different products.
Substitution: Substitution reactions are common, where ligands in the compound are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. .
Scientific Research Applications
Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in industrial processes that require efficient and stable catalysts
Mechanism of Action
The mechanism of action of this compound involves its interaction with substrates through its ruthenium center. The molecular targets and pathways depend on the specific reaction it is involved in. Generally, the compound acts as a catalyst, lowering the activation energy of reactions and facilitating the formation of products .
Comparison with Similar Compounds
Similar compounds include other ruthenium-based catalysts with different ligands. Some examples are:
- Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)
- Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene][(5-(2-ethoxy-2-oxoethanamido))-(2-isopropoxy)benzylidene]ruthenium(II) These compounds share similar structures but differ in their specific ligands, which can affect their catalytic properties and applications .
Properties
Molecular Formula |
C44H50Cl2F5N3O2Ru |
---|---|
Molecular Weight |
919.8 g/mol |
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[[5-[(2,3,4,5,6-pentafluorobenzoyl)amino]-2-propan-2-yloxyphenyl]methylidene]ruthenium |
InChI |
InChI=1S/C27H38N2.C17H12F5NO2.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-7(2)25-10-5-4-9(6-8(10)3)23-17(24)11-12(18)14(20)16(22)15(21)13(11)19;;;/h9-14,18-21H,15-16H2,1-8H3;3-7H,1-2H3,(H,23,24);2*1H;/q;;;;+2/p-2 |
InChI Key |
XOFWGECEXOWWQY-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)NC(=O)C4=C(C(=C(C(=C4F)F)F)F)F)OC(C)C)(Cl)Cl)C5=C(C=CC=C5C(C)C)C(C)C |
Origin of Product |
United States |
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